5,6-Dichlorotubercidin
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Overview
Description
5,6-Dichlorotubercidin is a halogenated derivative of tubercidin, an adenosine analog known for its potent biological activities The compound features two chlorine atoms at the 5 and 6 positions of the pyrrolo[2,3-d]pyrimidine ring, which significantly enhances its chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichlorotubercidin typically involves the halogenation of tubercidin using N-halosuccinimides. For instance, tubercidin can be chlorinated by reacting with N-chlorosuccinimide in dimethylformamide (DMF) to yield this compound . The reaction is usually carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the desired positions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve high yield and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 5,6-Dichlorotubercidin undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less documented.
Common Reagents and Conditions:
N-halosuccinimides: Used for halogenation reactions.
Potassium Acetate: Often used as a buffer in halogenation reactions to control the formation of specific products.
Major Products Formed:
5,6-Dibromotubercidin: Formed when tubercidin is brominated under certain conditions.
5-Chlorotubercidin: Another halogenated derivative formed under specific conditions.
Scientific Research Applications
5,6-Dichlorotubercidin has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Acts as an inhibitor of RNA synthesis, making it useful in studying gene expression and regulation.
Medicine: Investigated for its potential antitumor and antimicrobial activities.
Mechanism of Action
5,6-Dichlorotubercidin exerts its effects by incorporating into RNA and DNA, thereby inhibiting their synthesis. This incorporation disrupts the normal function of nucleic acids, leading to the inhibition of cellular processes such as replication and transcription . The compound targets purine nucleoside phosphorylase and other enzymes involved in nucleic acid metabolism .
Comparison with Similar Compounds
Tubercidin: The parent compound, known for its potent biological activities.
5-Bromotubercidin: A brominated derivative with similar inhibitory effects on RNA synthesis.
Toyocamycin: Another pyrrolo[2,3-d]pyrimidine analog with antimicrobial and antitumor properties.
Uniqueness of 5,6-Dichlorotubercidin: The presence of two chlorine atoms at the 5 and 6 positions enhances the compound’s stability and biological activity compared to its analogs. This unique structural feature makes this compound a valuable tool in scientific research and potential therapeutic applications.
Conclusion
This compound is a compound of significant interest due to its unique chemical structure and potent biological activities. Its synthesis, chemical reactions, and applications in various scientific fields highlight its versatility and potential. Continued research on this compound may lead to new discoveries and advancements in chemistry, biology, and medicine.
Properties
CAS No. |
78000-57-4 |
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Molecular Formula |
C11H12Cl2N4O4 |
Molecular Weight |
335.14 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(4-amino-5,6-dichloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H12Cl2N4O4/c12-5-4-9(14)15-2-16-10(4)17(8(5)13)11-7(20)6(19)3(1-18)21-11/h2-3,6-7,11,18-20H,1H2,(H2,14,15,16)/t3-,6-,7-,11-/m1/s1 |
InChI Key |
AURHPCAMPHQFCR-BBBNYMBOSA-N |
Isomeric SMILES |
C1=NC(=C2C(=C(N(C2=N1)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Cl)Cl)N |
Canonical SMILES |
C1=NC(=C2C(=C(N(C2=N1)C3C(C(C(O3)CO)O)O)Cl)Cl)N |
Origin of Product |
United States |
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